molecular formula C20H21N3O3 B2416100 1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 896012-72-9

1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B2416100
CAS No.: 896012-72-9
M. Wt: 351.406
InChI Key: JEHWKDFDBLLYFZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves multi-step organic reactions starting from readily available precursors. The process may include:

  • Formation of the Quinoline Ring: : This step could involve a Povarov reaction where an aniline derivative reacts with an aldehyde and an alkene to form a tetrahydroquinoline structure.

  • Introduction of Methyl and Phenyl Groups:

  • Cyclization and Oxidation: : The final steps may involve cyclization to form the pyrimidoquinoline structure and oxidation to achieve the desired trione functionality.

Industrial Production Methods

While the laboratory-scale synthesis focuses on small quantities and precise conditions, industrial production would optimize these methods for scalability and cost-effectiveness. Catalysts and optimized reaction conditions are crucial for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, targeting specific functional groups within the compound.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, often influenced by the presence of electron-donating or electron-withdrawing groups on the phenyl ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or basic conditions.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Halogenation reagents such as chlorine or bromine, typically in the presence of a catalyst like ferric chloride.

Major Products

The reactions yield various derivatives that can be structurally characterized using spectroscopy techniques like NMR and mass spectrometry.

Scientific Research Applications

1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione finds applications in:

  • Chemistry: : As a building block in organic synthesis, particularly in the creation of complex polycyclic structures.

  • Medicine: : Investigation into its use as an anti-inflammatory or anti-cancer agent due to its unique molecular structure.

  • Industry: : Utilized in the development of advanced materials, including polymers and nanocomposites.

Mechanism of Action

The compound's effects are mediated through its interactions with molecular targets, such as enzymes or receptors. It may inhibit or activate these targets by binding to their active sites, thereby modulating biological pathways. Detailed studies using molecular docking and dynamic simulations reveal the precise binding interactions and conformational changes induced upon binding.

Comparison with Similar Compounds

Similar Compounds

  • 1,8,8-trimethyl-5-phenylquinoline-2,4-dione

  • 5-phenylpyrimido[4,5-b]quinoline

  • 1,8,8-trimethylquinoline derivatives

Comparison and Uniqueness

1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione stands out due to its tetrahydropyrimido ring system, which provides distinct reactivity and interaction profiles compared to other quinoline and pyrimidine derivatives

Exploring the depths of this compound showcases the nuanced interplay between structure and function that drives scientific innovation. Have you encountered other fascinating compounds in your research or interests?

Properties

IUPAC Name

1,8,8-trimethyl-5-phenyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-20(2)9-12-15(13(24)10-20)14(11-7-5-4-6-8-11)16-17(21-12)23(3)19(26)22-18(16)25/h4-8,14,21H,9-10H2,1-3H3,(H,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHWKDFDBLLYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)C)C4=CC=CC=C4)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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